Cas no 286836-05-3 (7-Bromo-6-fluorobenzofuran)

7-Bromo-6-fluorobenzofuran is a halogenated benzofuran derivative with significant utility in pharmaceutical and agrochemical research. The presence of both bromo and fluoro substituents enhances its reactivity, making it a valuable intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. Its electron-withdrawing properties facilitate selective functionalization, enabling precise modifications in complex synthetic pathways. The compound's stability under standard conditions ensures consistent performance in multi-step syntheses. Researchers favor it for constructing heterocyclic scaffolds due to its compatibility with diverse reaction conditions. Its well-characterized structure and high purity further support its use in developing bioactive molecules and advanced materials.
7-Bromo-6-fluorobenzofuran structure
7-Bromo-6-fluorobenzofuran structure
Product Name:7-Bromo-6-fluorobenzofuran
CAS No:286836-05-3
MF:C8H4BrFO
MW:215.019165039063
MDL:MFCD09056788
CID:2170068
PubChem ID:22144929
Update Time:2025-06-08

7-Bromo-6-fluorobenzofuran Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-6-fluorobenzofuran
    • 7-bromo-6-fluoro-1-benzofuran
    • 6-Fluoro-7-bromobenzofuran
    • AKOS023414154
    • CS-0146599
    • MB06990
    • MFCD09056788
    • DTXSID60622883
    • RJUUDARDDHZUAB-UHFFFAOYSA-N
    • DB-253609
    • EN300-658711
    • Benzofuran, 7-bromo-6-fluoro-
    • 286836-05-3
    • SCHEMBL5986139
    • E87513
    • SY282636
    • DTXCID90573637
    • 832-006-1
    • LLA83605
    • MDL: MFCD09056788
    • Inchi: 1S/C8H4BrFO/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4H
    • InChI Key: RJUUDARDDHZUAB-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC2C=COC=21)F

Computed Properties

  • Exact Mass: 213.94296g/mol
  • Monoisotopic Mass: 213.94296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 13.1Ų

Experimental Properties

  • Density: 1.696±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 234.1±20.0 ºC (760 Torr),
  • Flash Point: 95.4±21.8 ºC,
  • Solubility: Almost insoluble (0.056 g/l) (25 º C),

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Additional information on 7-Bromo-6-fluorobenzofuran

Comprehensive Overview of 7-Bromo-6-fluorobenzofuran (CAS No. 286836-05-3): Properties, Applications, and Industry Insights

7-Bromo-6-fluorobenzofuran (CAS No. 286836-05-3) is a halogenated benzofuran derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its bromine and fluorine substitutions, exhibits unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry. With the growing demand for heterocyclic compounds in drug discovery, 7-Bromo-6-fluorobenzofuran stands out due to its potential applications in designing small-molecule inhibitors and fluorescence probes.

The structural features of 7-Bromo-6-fluorobenzofuran contribute to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern organic synthesis. Researchers are increasingly exploring its role in the development of targeted therapies, particularly in oncology and neurology. The compound’s electron-withdrawing groups enhance its stability and bioavailability, aligning with the industry’s focus on highly functionalized intermediates.

In the context of green chemistry, 7-Bromo-6-fluorobenzofuran has been studied for its compatibility with sustainable synthetic routes. Recent publications highlight its use in catalyzed reactions under mild conditions, reducing energy consumption and waste generation. This aligns with global trends toward eco-friendly manufacturing and circular economy principles, addressing concerns raised by regulatory bodies and environmentally conscious consumers.

From a commercial perspective, the demand for 7-Bromo-6-fluorobenzofuran is driven by its versatility in high-value chemical synthesis. Suppliers and manufacturers emphasize batch-to-batch consistency and high-purity standards, as impurities can significantly impact downstream applications. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to ensure quality control, meeting the stringent requirements of pharmaceutical-grade intermediates.

Emerging trends in AI-driven drug discovery have further amplified interest in 7-Bromo-6-fluorobenzofuran. Computational models predict its utility in structure-activity relationship (SAR) studies, accelerating the identification of novel bioactive molecules. This synergy between experimental and in silico approaches underscores the compound’s relevance in cutting-edge research.

In summary, 7-Bromo-6-fluorobenzofuran (CAS No. 286836-05-3) represents a critical building block in contemporary chemistry, bridging gaps between academic research and industrial applications. Its multifaceted role in medicinal chemistry, material science, and sustainable synthesis positions it as a compound of enduring significance. As innovation continues, its potential to address unmet challenges in life sciences and advanced materials remains a focal point for researchers worldwide.

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